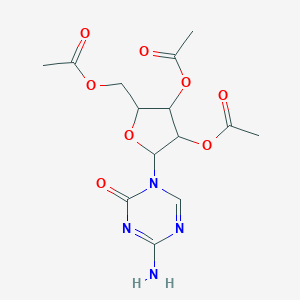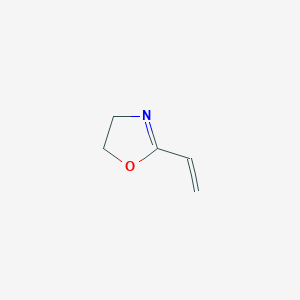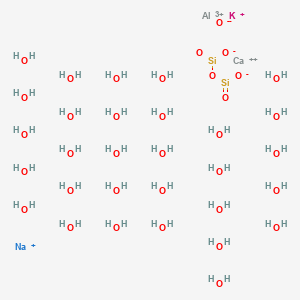
(2R,3R,4R,5R)-2-(乙酰氧甲基)-5-(4-氨基-2-氧代-1,3,5-三嗪-1(2H)-基)四氢呋喃-3,4-二基二乙酸酯
科学研究应用
2’,3’,5’-三乙酰-5-氮杂胞苷有几种科学研究应用:
作用机制
2’,3’,5’-三乙酰-5-氮杂胞苷作为一种前药,在体内转化为5-氮杂胞苷 . 5-氮杂胞苷掺入RNA和DNA中,破坏RNA代谢并抑制蛋白质和DNA合成 . 它还抑制DNA甲基转移酶,导致DNA低甲基化和肿瘤抑制基因重新激活 . 这种双重机制使其在治疗与DNA甲基化异常相关的疾病(如骨髓增生异常综合征和急性髓系白血病)方面有效 .
类似化合物:
5-氮杂胞苷: 母体化合物,也是DNA甲基转移酶的抑制剂.
地西他滨: 另一种核苷类似物,抑制DNA甲基转移酶,用于治疗骨髓增生异常综合征.
泽布拉林: 一种胞苷类似物,抑制DNA甲基化,用于表观遗传学研究.
独特性: 与5-氮杂胞苷相比,2’,3’,5’-三乙酰-5-氮杂胞苷的口服生物利用度更高,这是其独特之处 . 羟基的乙酰化提高了其在胃肠道的稳定性和吸收性,使其成为治疗应用中更有效的前药 .
生化分析
Biochemical Properties
The 2’,3’,5’-triacetyl-5-Azacytidine interacts with DNA methyltransferase, an enzyme that adds a methyl group to the DNA molecule . This interaction inhibits the function of the enzyme, thereby reducing the methylation of DNA . The reduced methylation can lead to changes in gene expression, as methylation is one way that cells control which genes are turned on or off .
Cellular Effects
In cells, 2’,3’,5’-triacetyl-5-Azacytidine can influence cell function by altering gene expression . By inhibiting DNA methyltransferase, it reduces DNA methylation, which can turn on genes that were previously turned off . This can have various effects on cellular processes, depending on the specific genes that are affected .
Molecular Mechanism
At the molecular level, 2’,3’,5’-triacetyl-5-Azacytidine exerts its effects by binding to DNA methyltransferase and inhibiting its function . This prevents the enzyme from adding a methyl group to the DNA molecule, which can change the way the DNA is read and interpreted by the cell . This can lead to changes in gene expression, which can have various effects on cell function .
Temporal Effects in Laboratory Settings
The effects of 2’,3’,5’-triacetyl-5-Azacytidine can change over time in laboratory settings . Over time, the compound may be metabolized or degraded, which can reduce its effects . Long-term effects on cellular function can also be observed, as changes in gene expression can have lasting impacts on cell function .
Dosage Effects in Animal Models
The effects of 2’,3’,5’-triacetyl-5-Azacytidine can vary with different dosages in animal models . At lower doses, the compound may have subtle effects on gene expression and cell function . At higher doses, the compound may have more pronounced effects, potentially leading to toxic or adverse effects .
Metabolic Pathways
2’,3’,5’-triacetyl-5-Azacytidine is involved in the metabolic pathway of DNA methylation . It interacts with DNA methyltransferase, an enzyme that adds a methyl group to the DNA molecule . By inhibiting this enzyme, it can affect the levels of DNA methylation, which can have various effects on cell function .
Transport and Distribution
The transport and distribution of 2’,3’,5’-triacetyl-5-Azacytidine within cells and tissues can vary depending on various factors . The compound can interact with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 2’,3’,5’-triacetyl-5-Azacytidine can vary depending on various factors . The compound may be directed to specific compartments or organelles based on various signals or post-translational modifications . The localization of the compound can affect its activity or function .
准备方法
合成路线和反应条件: 2’,3’,5’-三乙酰-5-氮杂胞苷的合成通常涉及5-氮杂胞苷的乙酰化。 该过程包括在碱如吡啶存在下,使5-氮杂胞苷与乙酸酐反应 . 反应在受控的温度条件下进行,以确保在2’,3’和5’位置选择性乙酰化羟基 .
工业生产方法: 在工业环境中,2’,3’,5’-三乙酰-5-氮杂胞苷的生产遵循类似的合成路线,但规模更大。 该过程涉及使用大型反应器和精确控制反应参数,以实现高产率和纯度 . 然后使用结晶或色谱等技术纯化产物 .
化学反应分析
反应类型: 2’,3’,5’-三乙酰-5-氮杂胞苷会经历各种化学反应,包括水解、氧化和取代 .
常用试剂和条件:
相似化合物的比较
5-Azacytidine: The parent compound, which is also an inhibitor of DNA methyltransferase.
Zebularine: A cytidine analog that inhibits DNA methylation and is used in epigenetic studies.
Uniqueness: 2’,3’,5’-Triacetyl-5-Azacytidine is unique due to its enhanced oral bioavailability compared to 5-Azacytidine . The acetylation of the hydroxyl groups improves its stability and absorption in the gastrointestinal tract, making it a more effective prodrug for therapeutic applications .
属性
IUPAC Name |
[3,4-diacetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)12(26-9)18-5-16-13(15)17-14(18)22/h5,9-12H,4H2,1-3H3,(H2,15,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQJVHISAFFLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908161 | |
| Record name | 4-Imino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,4-dihydro-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10302-78-0 | |
| Record name | NSC291930 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Imino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,4-dihydro-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TAC compare to azacitidine in terms of bioavailability and stability? What are the implications for clinical use?
A1: TAC demonstrates significantly improved pharmacokinetic properties compared to azacitidine, including enhanced bioavailability, solubility, and stability []. This improved profile makes TAC a promising candidate for oral administration, which could translate into easier treatment regimens and potentially better patient compliance compared to the currently available intravenous azacitidine.
Q2: What are the next steps in the research and development of TAC?
A3: Further investigation is needed to elucidate the metabolic pathway of TAC, confirm its activity profile, and evaluate its potential for clinical use []. This includes preclinical studies to optimize dosing and assess potential toxicity, followed by clinical trials to evaluate its safety and efficacy in humans.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)




![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)




![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)

